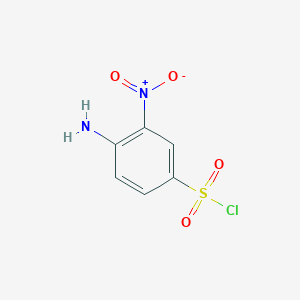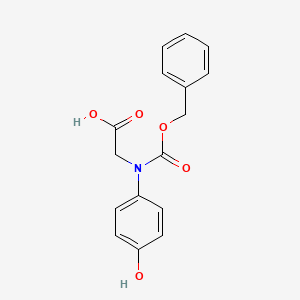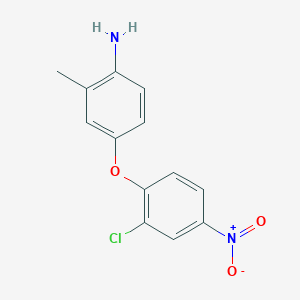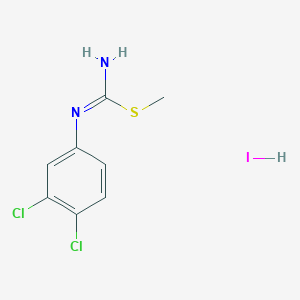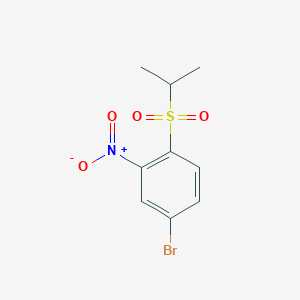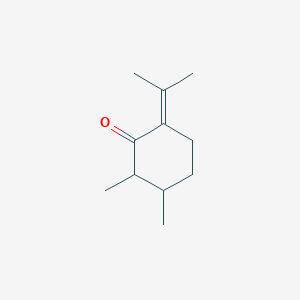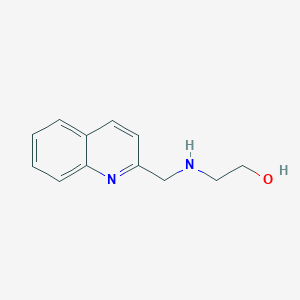
2-(Quinolin-2-ylmethyl-amino)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-2-ylmethyl-amino)-ethanol is a compound that features a quinoline moiety attached to an ethanolamine structure Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-ylmethyl-amino)-ethanol typically involves the reaction of quinoline derivatives with ethanolamine. One common method is the nucleophilic substitution reaction where quinoline is reacted with ethanolamine under controlled conditions. The reaction may require a catalyst or specific temperature and pH conditions to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and the use of green chemistry principles can be employed to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-2-ylmethyl-amino)-ethanol can undergo various types of chemical reactions including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
2-(Quinolin-2-ylmethyl-amino)-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- **2-(Quinolin-2-ylmethyl-amino)-ethanol shares similarities with other quinoline derivatives such as quinine and chloroquine, which are known for their antimalarial properties.
- **this compound is also similar to other ethanolamine derivatives like 2-[(2-hydroxyethyl)-amino]-ethanol, which is used in various industrial applications .
Uniqueness
What sets this compound apart is its unique combination of the quinoline and ethanolamine moieties, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(quinolin-2-ylmethylamino)ethanol |
InChI |
InChI=1S/C12H14N2O/c15-8-7-13-9-11-6-5-10-3-1-2-4-12(10)14-11/h1-6,13,15H,7-9H2 |
InChI Key |
JLECOZAEKWNSDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CNCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
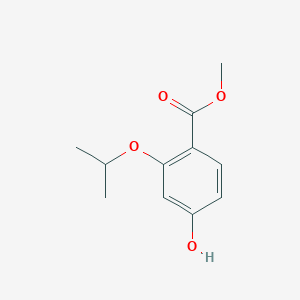
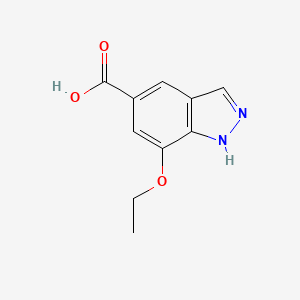
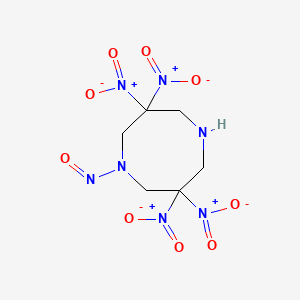
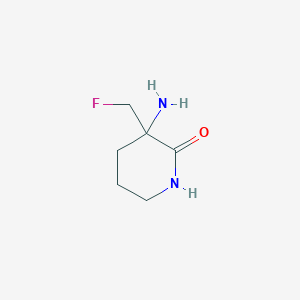
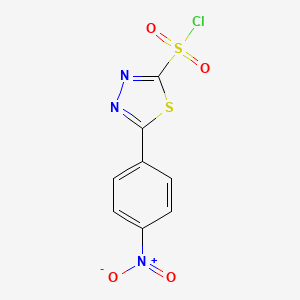
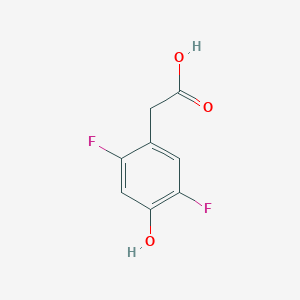
![1-Methoxy-3-methyl-1-[(3-methylbut-2-en-1-yl)oxy]but-2-ene](/img/structure/B8566396.png)
